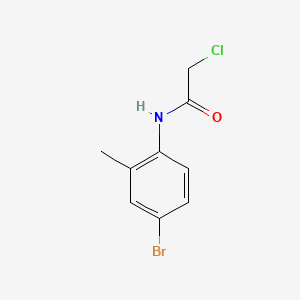

N-(4-bromo-2-methylphenyl)-2-chloroacetamide

Vue d'ensemble

Description

Cosan-528, également connu sous le nom de N-(4-bromo-2-méthylphényl)-2-chloroacétamide, est un composé chimique bioactif de formule moléculaire C9H9BrClNO et de masse moléculaire 262,53 g/mol . Il est principalement connu pour ses propriétés fongicides, inhibant efficacement la croissance de divers champignons tels qu'Aureobasidium pullulans, Aspergillus niger et des espèces de Penicillium .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Cosan-528 peut être synthétisé par réaction de la 4-bromo-2-méthylaniline avec le chlorure de chloroacétyle. La réaction se produit généralement en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé au cours du processus . Les conditions de réaction impliquent le maintien d'une basse température pour contrôler la nature exothermique de la réaction et pour assurer un rendement élevé et une pureté du produit.

Méthodes de production industrielle

Dans les milieux industriels, la production de Cosan-528 suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs avec un contrôle précis de la température et une agitation continue pour assurer l'uniformité. Le produit est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Cosan-528 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe chloro dans Cosan-528 peut être substitué par divers nucléophiles, conduisant à la formation de différents dérivés.

Réactions d'oxydation : Le composé peut subir une oxydation, en particulier au niveau du groupe méthyle, conduisant à la formation des acides carboxyliques correspondants.

Réactions de réduction : Le groupe nitro du composé peut être réduit en groupe amine dans des conditions appropriées.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium, l'hydroxyde de potassium et d'autres nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde ou le diméthylformamide.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont couramment utilisés.

Principaux produits formés

Réactions de substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Réactions d'oxydation : Acides carboxyliques et autres produits oxydés.

Réactions de réduction : Amines et autres formes réduites du composé.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

N-(4-bromo-2-methylphenyl)-2-chloroacetamide serves as a crucial intermediate in synthesizing pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further research in drug formulation.

Case Study: Antimicrobial Activity

A study screened various N-(substituted phenyl)-2-chloroacetamides, including this compound, for antimicrobial potential. The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while showing moderate activity against Gram-negative bacteria and yeast species like Candida albicans . This highlights its potential for developing new antimicrobial agents.

Agricultural Chemistry

Formulation of Agrochemicals

This compound is utilized in creating effective pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it valuable in agricultural applications. The development of selective agrochemicals is critical for sustainable farming practices.

Biochemical Research

Enzyme Inhibition Studies

this compound is employed in biochemical research to study enzyme inhibition. Understanding how this compound interacts with enzymes can provide insights into metabolic pathways and identify potential therapeutic targets for various diseases.

Material Science

Development of Specialty Polymers

In material science, this compound contributes to developing specialty polymers that enhance properties such as thermal stability and chemical resistance. These materials have applications in various industries, including electronics and automotive.

Analytical Chemistry

Techniques Utilization

The compound is also used in analytical chemistry, particularly in chromatography techniques to separate and identify complex mixtures in environmental and clinical samples. Its chemical properties facilitate accurate analysis, making it a reliable choice for researchers.

Data Table: Summary of Applications

Mécanisme D'action

Cosan-528 exerts its effects primarily through the inhibition of fungal growth. It targets the cell wall synthesis pathways in fungi, leading to the disruption of cell wall integrity and ultimately causing cell death. The compound interferes with the synthesis of essential components of the fungal cell wall, such as chitin and glucans .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-bromo-2-méthylphényl)-2-chloroacétamide

- N-(4-bromo-2-méthylphényl)-2-chloropropionamide

- N-(4-bromo-2-méthylphényl)-2-chlorobutanamide

Unicité

Cosan-528 est unique en raison de sa structure spécifique, qui lui confère de puissantes propriétés antifongiques. Sa capacité à inhiber un large spectre de champignons en fait un composé précieux dans les applications de recherche et industrielles. Comparé à des composés similaires, Cosan-528 a montré une efficacité et une stabilité supérieures dans diverses conditions .

Activité Biologique

N-(4-bromo-2-methylphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromo substituent on the aromatic ring and a chloroacetamide functional group. Its molecular formula is , with a molecular weight of approximately 262.53 g/mol. The presence of these functional groups influences its reactivity and biological activity.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The chloroacetamide moiety is believed to interact with biological pathways involved in pain and inflammation, potentially through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .

3. Anticancer Potential

In vitro studies have assessed the anticancer activity of this compound against several cancer cell lines, including breast cancer (MCF7). Results indicated that the compound could induce cell death and inhibit proliferation, making it a candidate for further development in cancer therapy .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Receptor Binding : The chloroacetamide group could facilitate binding to receptors that mediate pain perception or immune responses.

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50/Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Human cell lines | Significant reduction | |

| Antimicrobial | E. coli | 15 µg/mL | |

| Anticancer | MCF7 (breast cancer) | IC50 = 12 µM |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another study focused on breast cancer, this compound was tested on MCF7 cells. The compound demonstrated a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy .

Propriétés

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNLFHJQVCPHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041411 | |

| Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-51-0 | |

| Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IET96B4GGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.